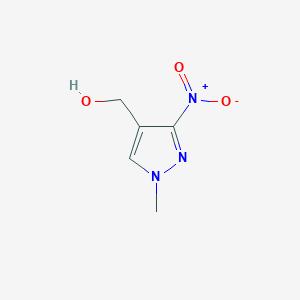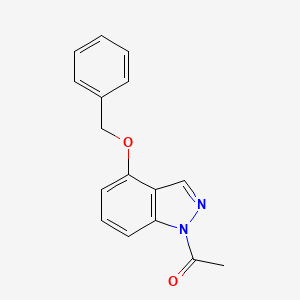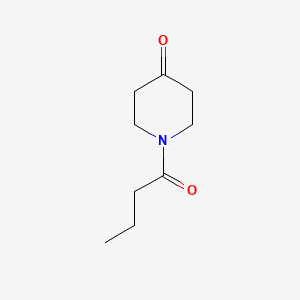
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” can be represented by the SMILES stringO=C(C)C1CCN(C(OC(C)(C)C)=O)CC1 . Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate” is a solid substance . Its molecular weight is 227.30 .Scientific Research Applications
Protein Degradation Research
The structure of Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate makes it suitable for designing proteolysis-targeting chimera (PROTAC) molecules . PROTACs are an emerging class of therapeutic agents that target specific proteins for degradation, offering a novel approach to treating diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid used for pain management, and its analogues have been implicated in the opioid crisis in North America .
Mode of Action
As a precursor, Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate does not have a direct mode of action. Instead, it is used in the synthesis of fentanyl and its analogues, which act by binding to the body’s opioid receptors, particularly the mu-opioid receptors. This binding inhibits the transmission of pain signals in the central nervous system .
Biochemical Pathways
They mimic endorphins, the body’s natural painkillers, by binding to opioid receptors and triggering the release of dopamine, a neurotransmitter associated with feelings of pleasure and reward .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate are not well-studied, as it is primarily used as a precursor in drug synthesis. The pharmacokinetics of the resulting drugs, such as fentanyl, are better understood. Fentanyl is rapidly absorbed and distributed in the body, and it is metabolized in the liver .
Result of Action
They can also cause side effects like respiratory depression, nausea, and dependence .
properties
IUPAC Name |
tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(20)15-6-5-7-16(12-15)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMXQHBQZSDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















